6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-3-6-5-4-11-2-1-7(5)10-8-6/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYAKLEDZPHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1ON=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
- Thiopyrano vs.
- Carbaldehyde vs. Amine : The carbaldehyde group (electrophilic) contrasts with the amine group (nucleophilic), suggesting divergent reactivity and target interactions.
Table 1: Structural Comparison
| Feature | 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde | 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine (CID 82418259) |
|---|---|---|
| Core Heterocycle | Thiopyrano-oxazole | Pyrano-oxazole |
| Functional Group | Carbaldehyde (-CHO) | Amine (-NH₂) |
| Molecular Formula | C₆H₅NO₂S (inferred) | C₆H₈N₂O₂ |
| Reactivity | Electrophilic | Nucleophilic |
| Potential Targets | Kinases, antimicrobial enzymes | Enzymes, receptors |
Functional Analog: 4c Pyrazolo[3,4-d]pyrimidine Src Inhibitor
Key Differences :
- Mechanism: The 4c compound inhibits Src-family kinases (SFKs) via non-covalent ATP-binding site interactions, reducing Fyn kinase phosphorylation and inducing apoptosis in leukemia cells .
Table 2: Functional Activity Comparison
Formulation and Toxicity Considerations
Lessons from Nonyl 3,4-Dihydroxybenzoate Nanostructured Lipid Systems (NLS)
While structurally unrelated, the incorporation of nonyl 3,4-dihydroxybenzoate into NLS provides critical insights:
- Toxicity Reduction : NLS formulations reduced toxicity 12.7-fold in zebrafish embryos and maintained >80% viability in human epithelial cells, suggesting lipid systems could mitigate reactivity-driven toxicity of the carbaldehyde group .
- Biofilm Penetration: Nanostructured nonyl eradicated 83–94% of dermatophyte biofilm cells at 250–500 mg/L, indicating lipid systems enhance delivery to resistant microbial communities .
Table 3: Formulation Strategies for Reactive Compounds
| Parameter | Nonyl 3,4-Dihydroxybenzoate in NLS | Potential Application to Thiopyrano-Oxazole-Carbaldehyde |
|---|---|---|
| Toxicity Reduction | Yes (via NLS encapsulation) | Likely beneficial for carbaldehyde reactivity |
| Solubility Enhancement | Improved via surfactant (Brij® 98) and lipid phases | Critical for lipophilic thiopyrano systems |
| Biofilm Efficacy | 83–94% eradication at 250–500 mg/L | May enhance antifungal/antibacterial activity if applicable |
Biological Activity
6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of thiopyran and oxazole derivatives under specific conditions. Common methods include:
- Cyclization Reactions : Utilizing solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures.
- Catalysts : Specific catalysts are employed to facilitate the reaction and improve yield.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) with IC50 values demonstrating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | 11.16 ± 1.5 |
| This compound | HePG-2 | 7.83 ± 1.5 |
These results suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms that remain to be fully elucidated.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies have indicated that it can induce apoptosis in cancer cells by interfering with cell cycle progression.
Case Studies
A notable study investigated the anticancer efficacy of thiopyrano derivatives in combination with standard chemotherapeutic agents. The results demonstrated enhanced cytotoxicity when these compounds were used synergistically with doxorubicin against MCF-7 and HePG-2 cell lines.
Cytotoxicity Assessment
The cytotoxicity was assessed using the MTT assay, where the viability of treated cells was compared to untreated controls. The results confirmed that the compound significantly reduced cell viability in a dose-dependent manner.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 45–55 | THF, 72°C, N₂ atmosphere | |
| Fe-catalyzed synthesis | 60–65 | Fe(NO₃)₃, DCM, RT | |
| Microwave-assisted | 70 | Ethanol, 100°C, 30 min |
(Basic) Which spectroscopic techniques are critical for structural confirmation?
Routine characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiopyrano-oxazole scaffold and aldehyde proton (δ ~9.8–10.2 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 176.60 (C₆H₉ClN₂O₂) validate the molecular formula .
- IR spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H in thiopyran, if present) .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., 5–10 mol%), and reaction time .
- Quenching protocols : Rapid cooling post-reaction minimizes aldehyde oxidation. For example, quenching with NaHSO₃ stabilizes the carbaldehyde group .
- Purification techniques : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity >95% .
(Advanced) What challenges arise in analyzing stereochemical outcomes, and how are they resolved?
- Chiral centers : The fused thiopyrano-oxazole system may introduce axial chirality. Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers .
- Dynamic NMR : Detect ring-flipping or conformational isomerism at low temperatures (−40°C) in CDCl₃ .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .
(Advanced) How can contradictions in biological activity data be addressed methodologically?
Contradictions (e.g., varying IC₅₀ values across assays) require:
- Multi-assay validation : Combine XTT assays (metabolic activity) with SEM imaging (morphological changes) to confirm antifungal/antibacterial effects .
- Model diversification : Test in C. elegans (for toxicity) and zebrafish embryos (for teratogenicity) to assess therapeutic index .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, ensuring reproducibility across labs .
(Basic) What are the common reactivity patterns of this compound in organic synthesis?
- Aldehyde functionality : Participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Wittig reactions) to form extended heterocycles .
- Thiopyran ring : Susceptible to oxidation (e.g., H₂O₂) to sulfone derivatives or ring-opening under acidic conditions .
- Oxazole ring : Acts as a hydrogen-bond acceptor, influencing crystallinity and solubility in polar solvents .
(Advanced) What strategies are employed to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzymes (e.g., cytochrome P450) .
- Molecular docking : AutoDock Vina predicts binding poses in protein active sites (e.g., Fyn kinase for anticancer activity) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
(Basic) How is stability assessed under varying storage conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- HPLC monitoring : Track degradation products (e.g., oxidized aldehyde to carboxylic acid) over 4–8 weeks .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

